molecular formula C7H18ClN B2385088 N,N-Dimethylpentan-1-amine;hydrochloride CAS No. 85013-72-5

N,N-Dimethylpentan-1-amine;hydrochloride

Cat. No.: B2385088
CAS No.: 85013-72-5
M. Wt: 151.68
InChI Key: VDMRJAYMCMJHCC-UHFFFAOYSA-N
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Description

N,N-Dimethylpentan-1-amine;hydrochloride: It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpentan-1-amine;hydrochloride typically involves the alkylation of pentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

  • Alkylation Reaction:

    • Pentan-1-amine + Dimethyl sulfate/Methyl iodide → N,N-Dimethylpentan-1-amine
    • Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol), temperature control.
  • Formation of Hydrochloride Salt:

    • N,N-Dimethylpentan-1-amine + Hydrochloric acid → this compound
    • Conditions: Aqueous medium, room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • Oxidation of the amine group can lead to the formation of N-oxide derivatives.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction of the amine group can yield secondary amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N,N-Dimethylpentan-1-amine N-oxide.

    Reduction: N-Methylpentan-1-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various amine derivatives.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Investigated for its potential role in biological systems as a neurotransmitter analog.
  • Studied for its effects on cellular signaling pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the formulation of certain industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Dimethylpentan-1-amine;hydrochloride involves its interaction with molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-Dimethylhexan-1-amine;hydrochloride
  • N,N-Dimethylbutan-1-amine;hydrochloride
  • N,N-Dimethylpropan-1-amine;hydrochloride

Comparison:

  • N,N-Dimethylpentan-1-amine;hydrochloride is unique due to its specific chain length and structural properties, which influence its reactivity and applications.
  • Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity profiles.
  • The choice of compound depends on the desired application and the specific properties required.

Properties

IUPAC Name

N,N-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRJAYMCMJHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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